molecular formula C16H14O4 B6404901 2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261905-37-6

2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6404901
CAS RN: 1261905-37-6
M. Wt: 270.28 g/mol
InChI Key: JVADUWIYSHMBKP-UHFFFAOYSA-N
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Description

2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% (abbreviated as 2-MPMB) is a synthetic organic compound used in various scientific research applications, including drug development and drug delivery. It is a substituted benzoic acid that has been used in the synthesis of various drugs, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been used in various scientific research applications, including drug development and drug delivery. It has been used in the synthesis of various drugs, such as anti-inflammatory agents, anti-hypertensive agents, and anti-cancer agents. It has also been used in the synthesis of various drug delivery systems, such as liposomes, nanoparticles, and polymeric micelles.

Mechanism of Action

2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In addition, it has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of various drugs. In addition, it has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation. It has also been found to have anti-inflammatory, anti-hypertensive, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity of 95%. It is also relatively stable and has a low cost. However, it does have some limitations. It is not water soluble, so it must be dissolved in an organic solvent for use in experiments. In addition, it is not very soluble in most organic solvents, so it must be used in small amounts.

Future Directions

There are several potential future directions for 2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% research. It could be used in the development of new drugs and drug delivery systems. It could also be studied further for its potential biochemical and physiological effects. In addition, it could be used in the development of new analytical methods for the detection and quantification of drugs and other compounds. Finally, it could be used in the development of new materials for drug delivery, such as liposomes, nanoparticles, and polymeric micelles.

Synthesis Methods

2-(3-Methoxycarbonylphenyl)-6-methylbenzoic acid, 95% is synthesized from 3-Methoxycarbonylphenyl bromide, which is reacted with 6-methylbenzoic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is completed within 2 hours, and yields a product of 95% purity.

properties

IUPAC Name

2-(3-methoxycarbonylphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10-5-3-8-13(14(10)15(17)18)11-6-4-7-12(9-11)16(19)20-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVADUWIYSHMBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690666
Record name 3'-(Methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261905-37-6
Record name 3'-(Methoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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